molecular formula C18H23N3O3 B7566512 2-(2,4-dioxopyrimidin-1-yl)-N-(4-methyl-4-phenylpentan-2-yl)acetamide

2-(2,4-dioxopyrimidin-1-yl)-N-(4-methyl-4-phenylpentan-2-yl)acetamide

Cat. No. B7566512
M. Wt: 329.4 g/mol
InChI Key: ZCHOHWWEAJXNBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dioxopyrimidin-1-yl)-N-(4-methyl-4-phenylpentan-2-yl)acetamide is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is known to have a unique mechanism of action that makes it a promising candidate for various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxopyrimidin-1-yl)-N-(4-methyl-4-phenylpentan-2-yl)acetamide involves the inhibition of certain enzymes that are involved in various biochemical pathways. This compound has been shown to inhibit the activity of topoisomerase I, which is an enzyme that plays a crucial role in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,4-dioxopyrimidin-1-yl)-N-(4-methyl-4-phenylpentan-2-yl)acetamide have been extensively studied. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death that occurs in response to DNA damage. It has also been shown to inhibit the growth of tumors in animal models. Moreover, this compound has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2,4-dioxopyrimidin-1-yl)-N-(4-methyl-4-phenylpentan-2-yl)acetamide in lab experiments is its unique mechanism of action, which makes it a promising candidate for various biochemical and physiological studies. However, this compound has certain limitations, such as its low solubility in water, which makes it difficult to use in aqueous solutions. Moreover, this compound has not been extensively studied for its potential side effects, which may limit its use in clinical applications.

Future Directions

There are several future directions for the study of 2-(2,4-dioxopyrimidin-1-yl)-N-(4-methyl-4-phenylpentan-2-yl)acetamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of the compound's potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Moreover, the compound's potential side effects need to be further studied to ensure its safety for clinical applications.
Conclusion:
In conclusion, 2-(2,4-dioxopyrimidin-1-yl)-N-(4-methyl-4-phenylpentan-2-yl)acetamide is a novel compound that has various applications in scientific research. Its unique mechanism of action makes it a promising candidate for various biochemical and physiological studies. However, further research is needed to fully understand the compound's potential applications and limitations.

Synthesis Methods

The synthesis of 2-(2,4-dioxopyrimidin-1-yl)-N-(4-methyl-4-phenylpentan-2-yl)acetamide involves the reaction of 2,4-dioxopyrimidine with N-(4-methyl-4-phenylpentan-2-yl)acetamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the product can be further improved by using various purification techniques.

Scientific Research Applications

2-(2,4-dioxopyrimidin-1-yl)-N-(4-methyl-4-phenylpentan-2-yl)acetamide has various applications in scientific research. It has been studied for its potential use as a fluorescent probe for detecting DNA damage. This compound has also been investigated for its role in inhibiting the growth of cancer cells. Moreover, it has been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-(2,4-dioxopyrimidin-1-yl)-N-(4-methyl-4-phenylpentan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-13(11-18(2,3)14-7-5-4-6-8-14)19-16(23)12-21-10-9-15(22)20-17(21)24/h4-10,13H,11-12H2,1-3H3,(H,19,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHOHWWEAJXNBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C1=CC=CC=C1)NC(=O)CN2C=CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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